molecular formula C10H17NO3 B6235194 tert-butyl (2R)-2-acetylazetidine-1-carboxylate CAS No. 2567489-57-8

tert-butyl (2R)-2-acetylazetidine-1-carboxylate

Cat. No.: B6235194
CAS No.: 2567489-57-8
M. Wt: 199.2
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Description

tert-Butyl (2R)-2-acetylazetidine-1-carboxylate: is a chemical compound that features a tert-butyl group attached to an azetidine ring The azetidine ring is a four-membered nitrogen-containing ring, which is relatively rare in nature and synthetic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-acetylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This reaction proceeds smoothly in one pot, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation.

Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to traditional batch processes. The flow process allows for better control over reaction conditions and can be easily scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2R)-2-acetylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl (2R)-2-acetylazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-acetylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes by binding to their active sites and preventing substrate binding . The specific pathways involved depend on the biological context and the target enzymes.

Comparison with Similar Compounds

tert-Butyl (2R)-2-acetylazetidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its azetidine ring structure, which imparts distinct chemical and biological properties compared to other tert-butyl derivatives.

Properties

CAS No.

2567489-57-8

Molecular Formula

C10H17NO3

Molecular Weight

199.2

Purity

95

Origin of Product

United States

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